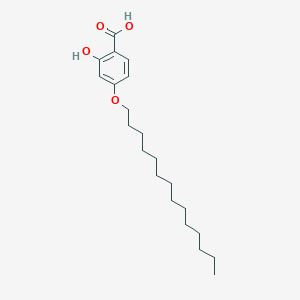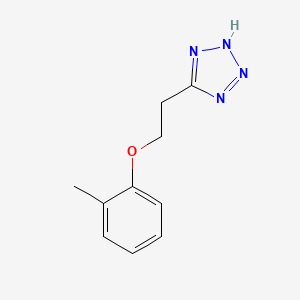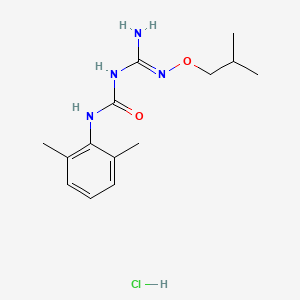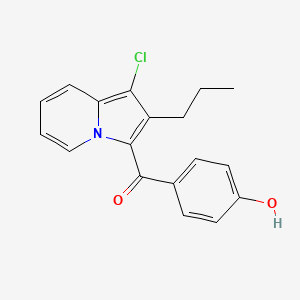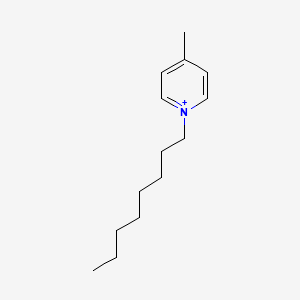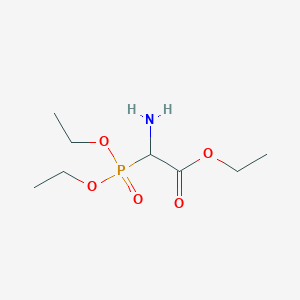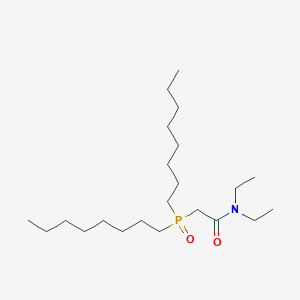![molecular formula C11H11N3O B14443148 6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one CAS No. 76164-84-6](/img/structure/B14443148.png)
6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one typically involves the reaction of cyclohexanone with 2-benzylidinemalononitrile and aniline derivatives. This reaction is carried out in absolute ethanol under reflux conditions for 10-12 hours . The process can be summarized as follows:
Starting Materials: Cyclohexanone, 2-benzylidinemalononitrile, and aniline derivatives.
Reaction Conditions: Reflux in absolute ethanol for 10-12 hours.
Product Isolation: The product is isolated and purified using standard techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted pyrimidoquinoline derivatives.
Scientific Research Applications
6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial growth and cancer cell proliferation.
Pathways Involved: It interferes with DNA synthesis and repair mechanisms, leading to cell death in microbes and cancer cells.
Comparison with Similar Compounds
6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one can be compared with other similar compounds such as:
9-oxo-5H-6,7,8,9-tetrahydropyrimido[4,5-b][1,4]benzothiazines: Known for their antifolic, cytotoxic, and cytostatic activities.
2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles: Studied for their anti-inflammatory properties.
Uniqueness
This compound stands out due to its broad spectrum of biological activities and its potential as a versatile building block in synthetic chemistry.
Properties
CAS No. |
76164-84-6 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-3H-pyrimido[4,5-b]quinolin-4-one |
InChI |
InChI=1S/C11H11N3O/c15-11-8-5-7-3-1-2-4-9(7)14-10(8)12-6-13-11/h5-6H,1-4H2,(H,12,13,14,15) |
InChI Key |
LEBZUQSVOYSGAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=O)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


